molecular formula C10H11ClF3NO B6220765 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride CAS No. 2751620-36-5

3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride

Cat. No.: B6220765
CAS No.: 2751620-36-5
M. Wt: 253.6
InChI Key:
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Description

3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride is a chemical compound with a unique structure that includes an azetidine ring substituted with a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride is unique due to the combination of the azetidine ring and the trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl diazoacetate to form 3-(4-(trifluoromethyl)phenyl)azetidin-3-ol, which is then converted to the hydrochloride salt.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "ethyl diazoacetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equiv) and ethyl diazoacetate (1.2 equiv) in diethyl ether and cool the solution to 0°C.", "Step 2: Add a catalytic amount of hydrochloric acid to the solution and stir for 2 hours at 0°C.", "Step 3: Add a solution of sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(4-(trifluoromethyl)phenyl)azetidin-3-ol as a white solid.", "Step 6: Dissolve 3-(4-(trifluoromethyl)phenyl)azetidin-3-ol in hydrochloric acid and evaporate the solvent to obtain 3-(4-(trifluoromethyl)phenyl)azetidin-3-ol hydrochloride as a white solid." ] }

CAS No.

2751620-36-5

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.6

Purity

95

Origin of Product

United States

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